Pyrrole-d5

Descripción general

Descripción

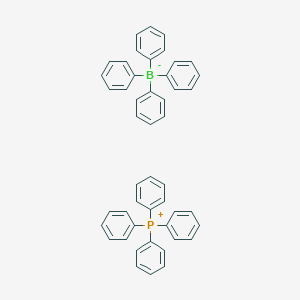

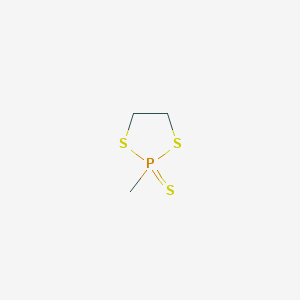

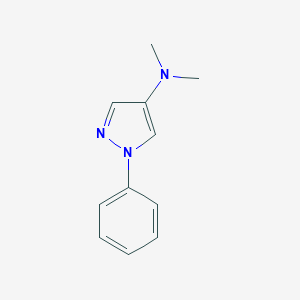

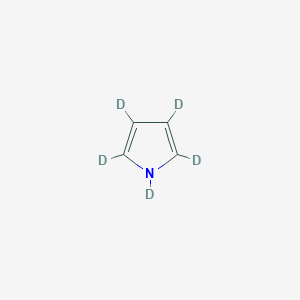

Pyrrole-d5 is a variant of pyrrole where the hydrogen atoms are replaced by deuterium . It is also known as 1H-Pyrrole-1,2,3,4,5-d5 . The empirical formula is C4D5N and it has a molecular weight of 72.12 . Pyrrole is a 5-membered aromatic heterocycle, similar to furan and thiophene .

Synthesis Analysis

Pyrrole derivatives can be synthesized using propargylamine, its derivatives, and in situ formed propargylamine as a building block . Both transition metal-catalyzed and metal-free synthetic strategies have been discussed . A metal-free method for the preparation of pentasubstituted pyrroles and hexasubstituted pyrrolines with different substituents and a free amino group by a base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl cyanide has been described .

Molecular Structure Analysis

Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . The lone pair on nitrogen is in the p orbital so it is involved in the 6 pi-electron aromatic system . This makes pyrrole not very nucleophilic and only weakly basic at nitrogen .

Chemical Reactions Analysis

Pyrrole is difficult to hydrogenate, does not easily react as a diene in Diels–Alder reactions, and does not undergo usual olefin reactions . It is also known that the oxidation of neutral insulating polypyrrole (PP0) to its conducting counterpart (PP+) is a multistep process .

Physical And Chemical Properties Analysis

Pyrrole-d5 has a melting point of -23 °C, a boiling point of 131 °C, and a density of 1.115 g/mL at 25 °C . The refractive index n20/D is 1.5072 (lit.) . Pyrrole has a nutty odor .

Aplicaciones Científicas De Investigación

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility . These properties make it a valuable tool for drug design and development .

Material Science

Pyrrole derivatives have applications in material science . They are used in the synthesis of various materials due to their unique properties .

Catalysis

Pyrrole derivatives are also used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction .

Synthesis of Biologically Active Molecules

The pyrrole moiety is a fundamental building block for many biologically active molecules . It has gathered significant attention in the fields of medicinal and organic chemistry .

Green Chemistry

Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles . These methods are environmentally friendly and sustainable .

Multicomponent Reactions (MCRs)

The growing demand for biologically active compounds calls for a simple one-pot method for generating novel pyrrole derivatives . Not surprisingly, several multicomponent reactions (MCRs) aim to synthesize pyrrole derivatives .

Mecanismo De Acción

Target of Action

Pyrrole-d5, like other pyrrole derivatives, is known to interact with a variety of biological targets. Pyrrole compounds are often used as building blocks in the synthesis of more complex molecules, many of which have significant biological activity .

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions . The exact nature of these interactions would depend on the specific target and the surrounding biochemical environment.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biochemical pathways. For instance, they are key components in the synthesis of many natural products and pharmaceuticals . They also play a role in the de novo synthesis of purines and pyrimidines, which are essential components of nucleic acids . .

Pharmacokinetics

The pharmacokinetics of pyrrole derivatives can be influenced by a variety of factors, including their chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

Pyrrole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact effects would depend on the specific targets of Pyrrole-d5 and the nature of its interactions with these targets.

Action Environment

The action, efficacy, and stability of Pyrrole-d5 can be influenced by a variety of environmental factors. These may include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the biological system in which it is present .

Safety and Hazards

Direcciones Futuras

Polypyrrole-based hybrid nanocomposites have drawn much attention due to their superior and much improved physical, chemical, and biomedical properties . They have potential applications in energy storage devices, electronic devices, sensors, electromagnetic interference shielding and microwave absorption, actuators, protective or anti-corrosion coatings, catalyzed photo-degradation of dyes, removal of other environmental pollutants, and the biomedical field .

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuteriopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-HXRFYODMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=C1[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583602 | |

| Record name | (~2~H_5_)-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18430-85-8 | |

| Record name | (~2~H_5_)-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1,2,3,4,5-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does deuteration with pyrrole-d5 help elucidate the mechanism of polypyrrole formation?

A: Pyrrole-d5 plays a crucial role in understanding the mechanism of polypyrrole formation through kinetic isotope effect studies. [, ] Researchers used pyrrole-d5 to investigate whether the breaking of a carbon-hydrogen bond (specifically, the loss of a proton) is a rate-limiting step in the polymerization process. By comparing the polymerization rates of pyrrole and pyrrole-d5, they found no significant difference, indicating that proton loss is not the rate-limiting step in the electropolymerization of pyrrole. [] This finding provided valuable insight into the mechanism and pointed towards a radical coupling mechanism. []

Q2: What insights about pyrrole's structure and phase transitions have been gained from studying pyrrole-d5?

A: Pyrrole-d5 has been instrumental in studying the vibrational modes and phase transitions of crystalline pyrrole using infrared and Raman spectroscopy. [, ] Researchers observed changes in the vibrational frequencies of both internal and external modes of pyrrole and pyrrole-d5 at different temperatures. [] These changes revealed two phase transitions in crystalline pyrrole, occurring at 30 K and 67 K. [] The study of these transitions, aided by the isotopic substitution in pyrrole-d5, provided valuable information about the crystal structure and intermolecular interactions within pyrrole. []

Q3: Are there specific advantages of using pyrrole-d5 in vibrational spectroscopy studies compared to pyrrole?

A: Yes, using pyrrole-d5 offers distinct advantages in vibrational spectroscopy. The substitution of hydrogen atoms with deuterium leads to a decrease in vibrational frequencies due to the increased mass of deuterium. This shift in frequencies, known as the "isotope effect," allows for clearer identification and assignment of specific vibrational modes in the spectra. [, ] By comparing the spectra of pyrrole and pyrrole-d5, researchers can better understand the molecular motions associated with each vibrational band, providing more detailed insights into the molecule's structure and dynamics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.